Bicyclo[3.2.0]hepta-2,6-diene
Description
Historical Context of Bicyclo[3.2.0]hepta-2,6-diene Investigations
The exploration of molecules featuring the bicyclo[3.2.0]heptane framework began in the mid-20th century, driven by an interest in fused-ring systems. smolecule.com Initial investigations in the 1960s by companies like Pfizer focused on related structures such as bicyclo[3.2.0]heptenones, recognizing their potential as synthetic precursors. smolecule.comresearchgate.net The parent diene, this compound, and its derivatives became subjects of intense study regarding their reactivity, particularly their thermal rearrangements, with key studies emerging in the late 1960s. acs.org
Early synthetic strategies were developed to access this strained system. One notable and efficient route involves the reaction of a dichloroketene (B1203229)/cyclopentadiene (B3395910) adduct, which could be adapted to prepare specifically deuterated versions of the diene for mechanistic studies. researchgate.net Other methods included the thermal [2+2] cycloaddition of 1-methoxyindene with dimethyl acetylenedicarboxylate (B1228247), which produced a substituted benzothis compound. cdnsciencepub.com Investigations into the thermal behavior of related bicyclo[3.2.0]heptadienones by Miyashi, Nitta, and Mukai in 1967 helped to lay the groundwork for understanding the rearrangement pathways available to this class of compounds, particularly the Cope rearrangement. acs.org The synthesis and vibrational spectrum of the parent compound were reported, contributing to its fundamental characterization. acs.org These foundational studies established this compound as a key substrate for exploring the principles of pericyclic reactions and reaction mechanisms in strained systems.
Structural Features and Inherent Strain within the Bicyclic Diene System
This compound possesses the molecular formula C₇H₈ and a molecular weight of approximately 92.14 g/mol . nih.govnist.gov Its structure consists of a five-membered ring fused to a four-membered ring, creating a rigid, bicyclic framework. nih.gov The fusion of the cyclopentene (B43876) and cyclobutene (B1205218) rings results in significant ring strain, which is a defining characteristic of the molecule and a primary driver of its reactivity.
The strain arises from the deviation of bond angles from their ideal values. For instance, the internal bond angles in the cyclobutane (B1203170) portion are forced to be approximately 85–95°, far from the ideal sp³ bond angle of 109.5°. smolecule.com This angular strain, combined with torsional strain, makes the molecule thermodynamically unstable relative to acyclic or larger-ring isomers. The enthalpy of hydrogenation (ΔrH°) for converting this compound to Bicyclo[3.2.0]heptane has been measured to be -262.0 ± 0.4 kJ/mol, a value that reflects the release of this substantial strain energy upon saturation of the double bonds. nist.gov
Computational studies using high-level theoretical methods like Gaussian-4 (G4) have been employed to calculate its gas-phase standard state enthalpy of formation, providing further insight into its thermodynamic properties. acs.org These computational models are crucial for understanding the energetics of its various isomerization and rearrangement pathways. capes.gov.brnih.gov The inherent strain not only makes the molecule reactive but also directs the stereochemical and regiochemical outcomes of its reactions, such as favoring specific cycloadditions or rearrangements that release strain in a controlled manner. smolecule.comacs.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₈ | nih.govnist.govnist.gov |
| Molecular Weight | 92.1384 g/mol | nist.govnist.gov |
| CAS Registry Number | 2422-86-8 | nih.govnist.govnist.gov |
| IUPAC Name | This compound | nih.gov |
| Enthalpy of Hydrogenation (ΔrH°) | -262.0 ± 0.4 kJ/mol (to Bicyclo[3.2.0]heptane) | nist.gov |
Overview of Advanced Research Domains
The unique structural and energetic properties of this compound have made it a valuable platform for investigation across several advanced research domains. Its reactivity has been harnessed for various synthetic and mechanistic explorations.
Thermal and Photochemical Rearrangements: The compound is a classic substrate for studying pericyclic reactions. It undergoes thermal isomerizations, often via a Cope rearrangement mechanism, to form other bicyclic systems. acs.orglookchem.com Its photochemical behavior is also rich, with studies showing that UV irradiation can induce rearrangements and cycloadditions, leading to the formation of different strained isomers. mst.eduacs.orgresearchgate.net For example, the ketone derivative, bicyclo[3.2.0]hepta-2,6-dien-7-one (phototropone), is a versatile building block accessible through photochemical methods. acs.orgresearchgate.netnih.gov
Transition Metal Catalysis: this compound and its derivatives are excellent ligands and substrates in transition metal catalysis. They are used in ring-opening metathesis polymerization (ROMP) with ruthenium catalysts to produce polymers with unique tacticities. arkat-usa.orgacs.org Furthermore, the strain in the bicyclic system can be exploited in metal-promoted reactions, such as nickel-catalyzed smolecule.comresearchgate.net sigmatropic shifts and ruthenium-catalyzed annulations where azaruthenabicyclo[3.2.0]heptadiene structures are identified as key intermediates. researchgate.netresearchgate.net
Complex Molecule Synthesis: The diene serves as a versatile building block for constructing more complex molecular scaffolds. researchgate.net Its functionalized derivatives, such as bicyclo[3.2.0]hept-2-en-6-one, are used in the synthesis of natural products and other intricate target molecules. researchgate.netthermofisher.com The rigid framework provides a stereochemically defined starting point for creating multiple chiral centers.
Organometallic and Materials Chemistry: Beyond traditional organic chemistry, the this compound skeleton has been incorporated into inorganic and organometallic structures. For instance, silicon-containing analogues, such as 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene, have been synthesized and their novel photochemical rearrangements studied. rsc.orgrsc.orgrsc.org These heteroatomic bicyclic systems exhibit unique reactivity due to the combination of ring strain and the properties of the incorporated heteroatoms. mst.eduvulcanchem.comst-andrews.ac.uk
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene |
| 1-methoxyindene |
| This compound |
| Bicyclo[3.2.0]hepta-2,6-dien-7-one |
| Bicyclo[3.2.0]heptane |
| Bicyclo[3.2.0]heptenone |
| Bicyclo[3.2.0]hept-2-en-6-one |
| Dichloroketene |
| Dimethyl acetylenedicarboxylate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.2.0]hepta-2,6-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-2-6-4-5-7(6)3-1/h1-2,4-7H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWQRDVVVKIYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947032 | |
| Record name | Bicyclo[3.2.0]hepta-2,6-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2422-86-8 | |
| Record name | Bicyclo[3.2.0]hepta-2,6-diene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2422-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(3.2.0)hepta-2,6-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002422868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.2.0]hepta-2,6-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Bicyclo 3.2.0 Hepta 2,6 Diene and Its Analogues
Thermal Cycloaddition Approaches
Thermal cycloaddition reactions are a cornerstone in the synthesis of cyclic compounds. These reactions involve the concerted or stepwise formation of a cyclic molecule from two or more unsaturated precursors. In the context of Bicyclo[3.2.0]hepta-2,6-diene, these methods typically involve the reaction of a four-membered ring precursor with a five-membered ring precursor.
Synthesis via Dichloroketene-Cyclopentadiene Adducts
A well-established route to the bicyclo[3.2.0]heptane framework involves the [2+2] cycloaddition of a ketene (B1206846) with a cyclopentadiene (B3395910). uniurb.itresearchgate.net Dichloroketene (B1203229), being highly reactive, is often generated in situ for these reactions. nih.gov
The reaction of dichloroketene with cyclopentadiene yields a dichlorinated bicyclo[3.2.0]heptenone adduct. researchgate.netresearchgate.net This initial cycloaddition is noteworthy because the [2+2] pathway is favored over the typically more common [4+2] Diels-Alder reaction. uniurb.it Subsequent chemical transformations are then required to convert this adduct into this compound. An efficient synthetic pathway has been developed that starts from the dichloroketene/cyclopentadiene adduct and proceeds to the target diene. This method has also been adapted to produce isotopically labeled versions of this compound. researchgate.net
In a related approach, the reaction of trimethylsilyl-cyclopentadiene with dichloroketene produces 7,7-dichloro-4-exo-trimethylsilyl-bicyclo[3.2.0]hept-2-en-6-one. google.comepo.org This intermediate can then be converted to the desired product through dechlorination followed by a proto-desilylation step. google.comepo.org However, this particular method is not suitable for preparing derivatives with substitutions on the cyclopentene (B43876) ring. google.comepo.org
Table 1: Key Intermediates in Dichloroketene-Based Syntheses
| Precursor 1 | Precursor 2 | Initial Adduct |
|---|---|---|
| Dichloroketene | Cyclopentadiene | Dichlorinated bicyclo[3.2.0]heptenone |
Routes Involving Acetylenedicarboxylates and Fused Cyclobutenes
The Diels-Alder reaction between cyclopentadiene and dimethyl acetylenedicarboxylate (B1228247) (DMAD) is another significant thermal cycloaddition strategy. This [4+2] cycloaddition reaction produces a bicyclo[2.2.1]heptadiene derivative which can then be further manipulated. nih.govtandfonline.comchegg.com While this reaction does not directly yield the bicyclo[3.2.0] framework, the resulting adducts are important precursors that can lead to related structures. For instance, studies on the π-facial selectivity of 5-substituted cyclopentadienes in reactions with DMAD have shown that the nature of the substituent at the 5-position controls the stereochemical outcome of the cycloaddition. nih.gov
Furthermore, the reaction of enaminodithiocarboxylates, which contain a conjugated thiocarbonyl-diene system, with DMAD leads to 1,4-cycloaddition products. jst.go.jp In some cases, this can result in the formation of spiro thiazolinecyclopentadiene derivatives. jst.go.jp Additionally, novel reactions of 2,3,4-triphenyl-3-azabicyclo[3.2.0]hepta-1,4-diene with DMAD have been reported to yield azepine derivatives. researchgate.net
Photochemical Synthetic Pathways
Photochemical reactions utilize light energy to promote chemical transformations, often enabling the formation of strained ring systems that are inaccessible through thermal methods.
UV-Mediated Decomposition of Diazomalonates for Functionalized Bicyclo[3.2.0]hepta-2,6-dienes
The photolysis of diazomalonates in the presence of benzene (B151609) has been shown to be an unexpected route to functionalized bicyclo[3.2.0]hepta-2,6-dienes. researchgate.netgrafiati.comresearchgate.net When irradiated with UV light (e.g., 300 nm), diazomalonates decompose to form carbenes. In a benzene solvent, this leads to the formation of 2,6-dicarboxylate bicyclo[3.2.0]hepta-2,6-dienes, albeit in low yields. researchgate.netgrafiati.comresearchgate.net Mechanistic studies suggest that these products arise from cyclohepta-1,3,5-triene intermediates through a sequence involving a 1,5-carboxylate migration followed by a [2+2] cycloaddition. researchgate.netgrafiati.comresearchgate.net This method is also applicable to α-diazo-α-phosphorylacetates, yielding 2-phosphoryl-6-carboxylate-bicyclo[3.2.0]hepta-2,6-dienes in moderate yields. grafiati.com
A related photochemical approach involves the intramolecular [2+2] cycloaddition of 1,6-dienes, which can be catalyzed by copper(I) salts. ias.ac.inacs.org This method is particularly useful for creating substituted bicyclo[3.2.0]heptane derivatives with high stereocontrol. ias.ac.in For example, a 1,6-diene derived from D-mannitol has been used in a stereocontrolled copper(I)-catalyzed intramolecular [2+2] photocycloaddition to form a substituted bicyclo[3.2.0]heptane derivative. ias.ac.in
Rearrangement-Based Syntheses
Rearrangement reactions provide pathways to thermodynamically more stable isomers or to strained molecules from suitable precursors. These transformations are often driven by the release of ring strain or by the formation of more stable electronic configurations.
Conversion from Tricyclo[4.1.0.0²,⁷]heptanes and Related Strained Precursors
Tricyclo[4.1.0.0²,⁷]heptanes are highly strained molecules that can serve as precursors to this compound through thermal or photochemical rearrangement. The thermolysis of tricyclo[4.1.0.0²,⁷]hept-3-ene in a solution of N,N,N',N'-tetramethylethylenediamine at 135°C for one hour results in the formation of this compound in 90% yield. thieme-connect.de
Computational studies have investigated the thermal isomerization of tricyclo[4.1.0.0²,⁷]heptane and its derivatives. acs.org These studies suggest that the rearrangement can proceed through intermediates like (E,Z)-1,3-cycloheptadiene. acs.org The electrocyclic ring closure of trans-cycloheptatrienes has been modeled, with calculated barriers for the formation of this compound. researchgate.net This compound was previously identified as the end product from the thermolysis of the parent tricyclo[4.1.0.0²,⁷]heptene. researchgate.net
Photochemical reactions of tricyclo[4.1.0.0²,⁷]heptane with tetrachloro-1,4-benzoquinone (chloranil) have also been studied. These reactions can lead to rearranged cycloadducts. rsc.org
Table 2: Summary of Rearrangement-Based Syntheses
| Precursor | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Tricyclo[4.1.0.0²,⁷]hept-3-ene | TMEDA, 135°C, 1 hr | This compound | 90% | thieme-connect.de |
Phosphine-Mediated Tandem Cyclization Strategies to Bicyclo[3.2.0]heptenones
A notable and efficient method for constructing the bicyclo[3.2.0]heptenone core involves a phosphine-mediated tandem reaction. rsc.orgresearchgate.net This strategy provides a straightforward and economical pathway to complex cyclic structures under mild conditions. rsc.org The process is characterized by a tandem [3+2] cyclization followed by an intramolecular Wittig reaction. rsc.org
This synthetic route has been successfully applied to the reaction of an alkynone with 3-aroylcoumarin, yielding 2-chromanone-fused bicyclo[3.2.0]heptenones. rsc.org The reaction demonstrates high efficiency, producing moderate to high yields with excellent regio- and diastereoselectivity. rsc.orgresearchgate.net The versatility of this method is showcased by its applicability to a wide range of substrates. rsc.org
The general mechanism of phosphine-mediated annulations begins with the nucleophilic addition of the phosphine (B1218219) to an activated alkyne, which creates a zwitterionic intermediate. sioc.ac.cn This intermediate then reacts with an electrophile, leading to the formation of the cyclic product. sioc.ac.cn The nucleophilicity of the phosphine catalyst can be tuned by altering its substituents, which allows for fine control over reaction selectivity. sioc.ac.cn
Table 1: Examples of Phosphine-Mediated Synthesis of 2-Chromanone-fused Bicyclo[3.2.0]heptenones rsc.org Note: The following table is based on data for the synthesis of complex analogues, demonstrating the viability of the core reaction.
| Reactant 1 (3-Aroylcoumarin) | Reactant 2 (Alkynone) | Yield |
| Coumarin-3-carbaldehyde | 4-Phenylbut-3-yn-2-one | Moderate to High |
| Substituted 3-Aroylcoumarins | Various Alkynones | Moderate to High |
Preparative Routes for Specifically Deuteriated Analogues
The synthesis of specifically deuterated analogues of this compound is crucial for mechanistic studies and kinetic isotope effect determinations. iitd.ac.in An efficient synthetic route has been developed starting from the dichloroketene/cyclopentadiene adduct, which can be adapted to prepare deuterated versions of the diene labeled at specific positions. researchgate.net
Research by Baldwin and Belfield established methods for creating these specifically deuterated compounds. researchgate.netacs.org These labeled molecules have been instrumental in investigating the thermal isomerizations of related bicyclic systems. For example, various deuterium-labeled bicyclo[3.2.0]hepta-2,6-dienes were synthesized to study the thermal isomerization of bicyclo[4.2.0]oct-7-ene to 1,3-cyclooctadiene. iitd.ac.in One preparative method involves the reduction of this compound with sodium borodeuteride. wiley-vch.de
The ability to place deuterium (B1214612) atoms at specific locations, such as the C1, C5, C6, or C7 positions, allows for detailed probing of reaction pathways and transition states. researchgate.net For instance, deuterated analogues were used to distinguish between different potential mechanisms in the photochemical isomerization of a 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene derivative. rsc.org
Table 2: Known Specifically Deuterated this compound Analogues
| Deuterium Label Position(s) | Precursor/Starting Material | Reference |
| C1-C5, C6, or C7 | Dichloroketene/cyclopentadiene adduct | researchgate.net |
| C8 (of a derivative) | This compound | wiley-vch.de |
| 7-exo-[2H1] | Bicyclo[3.2.0]hept-2-en-6-one | wiley-vch.de |
Reactivity and Transformation Pathways of Bicyclo 3.2.0 Hepta 2,6 Diene
Cycloaddition Reactions
The strained double bonds of bicyclo[3.2.0]hepta-2,6-diene make it an active participant in cycloaddition reactions, a pathway that enables the construction of intricate polycyclic systems.
This compound and its derivatives readily undergo [2+2] cycloaddition reactions, particularly with activated alkynes. A notable example is the thermal reaction between a 1-methoxyindene (which generates a this compound system fused to a benzene (B151609) ring) and dimethyl acetylenedicarboxylate (B1228247). acs.org This reaction proceeds by refluxing the components in toluene (B28343), leading to a highly functionalized adduct. acs.org The Woodward-Hoffmann rules predict that such thermal [2+2] cycloadditions are generally forbidden as concerted processes, suggesting that these reactions may proceed through stepwise mechanisms or alternative thermally allowed [2+2+2] cycloadditions. acs.org
The scope of these reactions extends to organometallic chemistry. For instance, cyclotrisilenes react with phenylacetylene (B144264) to produce a 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene derivative. chimia.ch This transformation involves an initial cycloaddition of the acetylene (B1199291) to a Si=Si double bond, followed by an unusual insertion into a Si-Si single bond, highlighting the novel reactivity imparted by heteroatoms. chimia.ch Furthermore, functionalized bicyclo[3.2.0]hepta-2,6-dienes can be synthesized through unexpected routes, such as the photolysis of diazomalonates in benzene, which is believed to proceed via a tandem 1,5-carboxylate migration and an intramolecular [2+2] cycloaddition sequence.
The cycloaddition reactions of this compound derivatives serve as a powerful tool for generating novel and complex molecular skeletons. The reaction between 1-methoxyindene and dimethyl acetylenedicarboxylate, for example, yields 1-methoxy-6,7-dicarbomethoxybenzo acs.orgchimia.chbicyclo(3.2.0)hepta-2,6-diene, a polycyclic adduct with significant synthetic potential. acs.org This adduct can be further hydrogenated to a bicyclo[3.2.0]hept-2-ene derivative. acs.org
Similarly, the reaction involving cyclotrisilene and phenylacetylene affords a unique 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene derivative, a bicyclic system containing both a disilacyclobutene and a trisilacyclopentene ring. chimia.ch These adducts themselves can be precursors to other unusual structures; for instance, the trisilabicyclo[3.2.0]hepta-3,6-diene undergoes a photochemical skeletal rearrangement to form a 1,4,7-trisilabicyclo[2.2.1]hepta-2,5-diene derivative. acs.org
| Reactants | Reagents & Conditions | Product | Yield | Reference |
| 1-Methoxyindene + Dimethyl acetylenedicarboxylate | Toluene, reflux, 5 h | 1-Methoxy-6,7-dicarbomethoxybenzo acs.orgchimia.chThis compound | 73% | acs.org |
| Tetrakis[di-tert-butyl(methyl)silyl]cyclotrisilene + Phenylacetylene | C₆D₆, room temp, 15 h | 1,2,2,5-Tetrakis[di-tert-butyl(methyl)silyl]-4,7-diphenyl-1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene | 65% | chimia.ch |
[2+2] Cycloadditions with Activated Olefins and Acetylenes
Metalation and Hydrogen-Exchange Processes
The C-H bonds of this compound exhibit notable reactivity, allowing for selective activation and the formation of organometallic intermediates.
The generation of organometallic complexes from this compound highlights its utility in organometallic synthesis. Research has shown the formation of stable (η⁵-bicyclo[3.2.0]hepta-1,3-dienyl)(η⁴-cycloocta-1,5-diene)cobalt(I) complexes. The creation of the bicycloheptadienyl ligand in this complex points to a C-H activation process that facilitates coordination to the cobalt center.
In a different approach, ruthenium-catalyzed electrochemical dehydrogenative annulation reactions between imidazoles and alkynes proceed through novel azaruthenabicyclo[3.2.0]heptadiene intermediates. These intermediates are formed via a regioselective electrochemical C-H/N-H annulation, demonstrating a sophisticated method of C-H activation to build the bicyclic core directly onto a heterocyclic scaffold. While not starting from the diene itself, related studies on palladium-catalyzed C(sp³)–H activation to form bicyclo[3.2.0]heptane lactones further underscore the accessibility of the C-H bonds within this bicyclic framework for metal-catalyzed functionalization.
Direct comparative studies reveal the significant influence of the second double bond on the reactivity of the this compound system. In competitive metalation experiments using butyllithium (B86547) and sodium tert-butoxide, this compound shows enhanced reactivity compared to its mono-unsaturated counterpart, bicyclo[3.2.0]hept-6-ene. chimia.ch The monoene, bicyclo[3.2.0]hept-6-ene, is consumed approximately five times more slowly than the diene. chimia.ch
This difference in reactivity is also reflected in the products formed. Metalation of bicyclo[3.2.0]hept-6-ene yields a single organometallic intermediate and, upon silylation, a single silane (B1218182) derivative in 66% yield. chimia.ch In contrast, the more reactive this compound is converted into a 4:1 mixture of metalation products, with the hydrogen-metal exchange occurring preferentially at the 7-position over the 6-position, as evidenced by the resulting silane derivatives. chimia.ch This enhanced acidity and regioselectivity are attributed to the electronic effects of the additional double bond in the five-membered ring. chimia.ch
| Substrate | Metalating Agent | Relative Reactivity | Products after Silylation | Reference |
| This compound | BuLi / NaOtBu | Faster | Mixture of 7- and 6-silyl derivatives (4:1) | chimia.ch |
| Bicyclo[3.2.0]hept-6-ene | BuLi / NaOtBu | Slower | Single silyl (B83357) derivative | chimia.ch |
Selective C-H Activation and Organometallic Intermediate Generation
Derivatization and Functionalization Strategies
The functionalization of the this compound skeleton is often achieved through transformations of its ketone derivative, phototropone (bicyclo[3.2.0]hepta-2,6-dien-7-one). An optimized, multigram-scale synthesis of phototropone has been developed via the 4-π-photocyclization of tropone (B1200060) complexed to a Lewis acid. chemscene.com This has established phototropone as a versatile molecular building block, which can be converted into a wide array of novel derivatives. chemscene.com Its fused cyclobutene (B1205218) and cyclopentenone motifs offer multiple sites for standard chemical transformations, providing access to diverse and rigid bicyclic scaffolds for applications in diversity-oriented synthesis. chemscene.com
Specific derivatizations include the reduction of the ketone group. For example, (±)-bicyclo[3.2.0]hept-2-en-6-one can be stereoselectively reduced using various fungi and yeasts. nih.gov Baker's yeast yields a mixture of the 6-exo and 6-endo alcohols, while other microorganisms like Curvularia lunata can produce the 6-endo-alcohol with high selectivity. nih.gov
Furthermore, heavily substituted analogs of the parent diene can undergo functionalization. 1,2,3,4,4,5,6,7-Octachlorothis compound, synthesized by the controlled chlorination of the parent diene, demonstrates reactivity at its chlorine atoms. These can be substituted by various nucleophiles or the entire compound can be reduced to form less chlorinated derivatives, showcasing pathways to modify the periphery of the bicyclic core.
Reactions Leading to Substituted Bicyclo[3.2.0]heptadiene Systems
The intrinsic reactivity of the this compound framework allows for the introduction of a wide array of substituents, leading to a diverse family of derivatives. These reactions often proceed by either direct functionalization of the parent diene or through cycloaddition pathways that construct the bicyclic system with desired substituents in place.
One direct approach involves the chlorination of this compound. This reaction, typically carried out at low temperatures with reagents like chlorine gas, can lead to perchlorination, yielding 1,2,3,4,4,5,6,7-octachlorothis compound. The chlorine atoms in this highly functionalized derivative are susceptible to nucleophilic substitution, allowing for the subsequent introduction of various functional groups such as hydroxides, amines, and thiols. beilstein-journals.org
Cycloaddition reactions provide a powerful alternative for constructing substituted bicyclo[3.2.0]heptadiene systems. For instance, the thermal [2+2] cycloaddition of dimethyl acetylenedicarboxylate with 1-methoxyindene results in the formation of 1-methoxy-6,7-dicarbomethoxybenzo researchgate.netchemistry-chemists.comThis compound. cdnsciencepub.com Similarly, substituted 2-thiabicyclo[3.2.0]hepta-3,6-diene derivatives can be synthesized through the thermal cycloaddition of alkynes with substituted thiophenes. researchgate.net
Photochemical methods also offer unique pathways to substituted analogs. The photolysis of diazomalonates in benzene has been shown to unexpectedly produce 2,6-dicarboxylate bicyclo[3.2.0]hepta-2,6-dienes, proceeding through a cyclohepta-1,3,5-triene intermediate. nist.gov Furthermore, silicon-containing analogs, such as 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene derivatives, can be formed from the reaction of cyclotrisilenes with phenylacetylene. rsc.org
The following table summarizes various synthetic routes to substituted bicyclo[3.2.0]heptadiene systems.
| Starting Material(s) | Reagent(s)/Conditions | Product | Reaction Type |
|---|---|---|---|
| This compound | Cl2, low temperature | 1,2,3,4,4,5,6,7-Octachlorothis compound | Chlorination |
| 1-Methoxyindene, Dimethyl acetylenedicarboxylate | Toluene, reflux | 1-Methoxy-6,7-dicarbomethoxybenzo researchgate.netchemistry-chemists.comThis compound | [2+2] Cycloaddition |
| 2,5-Dimethylthiophene (B1293386), 2-Butynedinitrile | AlCl3, 80°C | 6,7-Dicyano-2-thiabicyclo[3.2.0]hepta-3,6-diene derivative | [2+2] Cycloaddition |
| Diazomalonates, Benzene | UV irradiation (300 nm) | 2,6-Dicarboxylate bicyclo[3.2.0]hepta-2,6-dienes | Photolysis/Cycloaddition |
| (tBu2MeSi)4Si3, Phenylacetylene | C6D6, room temp. | 1,2,5-Trisilabicyclo[3.2.0]hepta-3,6-diene derivative | Cycloaddition/Insertion |
Formation of Bicyclo[3.2.0]heptene Derivatives
The conversion of this compound into its partially saturated bicyclo[3.2.0]heptene counterparts can be achieved through selective reduction of one of the two double bonds. These reactions are valuable for accessing scaffolds that are prevalent in natural products and are useful synthetic intermediates.
Catalytic hydrogenation is a primary method for this transformation. The complete reduction of both double bonds in this compound using two equivalents of hydrogen gas leads to the formation of the fully saturated bicyclo[3.2.0]heptane. chemistry-chemists.comnist.gov However, selective hydrogenation can furnish the desired bicyclo[3.2.0]heptene. For example, the hydrogenation of 1-methoxy-6,7-dicarbomethoxybenzo researchgate.netchemistry-chemists.comThis compound over a platinum catalyst results in the selective reduction of the cyclobutene double bond to yield the corresponding bicyclo[3.2.0]hept-2-ene derivative. cdnsciencepub.com This suggests that selective reduction of the parent diene is also a feasible pathway to bicyclo[3.2.0]heptene.
Reduction with diimide (N₂H₂) offers a metal-free alternative for the reduction of carbon-carbon double bonds. wikipedia.org This reagent, often generated in situ, typically adds hydrogen in a syn fashion to the double bond. wikipedia.org Its application to bicyclo[3.2.0]hepta-3,6-dienes has been noted as a method for their reduction, which would lead to bicyclo[3.2.0]heptene derivatives. chemistry-chemists.com The selectivity of diimide reduction often favors less substituted double bonds. wikipedia.org
Functionalized bicyclo[3.2.0]heptene derivatives can also be accessed from related ketone precursors. For instance, bicyclo[3.2.0]hept-6-en-3-one can be selectively reduced with reagents like lithium aluminum hydride to produce endo-bicyclo[3.2.0]hept-6-en-3-ol almost exclusively. iastate.edu This alcohol can then be further functionalized, for example, through esterification with various benzoyl chlorides to yield endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates. iastate.edu
The table below details methods for the formation of bicyclo[3.2.0]heptene and its derivatives.
| Starting Material | Reagent(s)/Conditions | Product(s) | Reaction Type |
|---|---|---|---|
| This compound | 2 H2 | Bicyclo[3.2.0]heptane | Complete Hydrogenation |
| 1-Methoxy-6,7-dicarbomethoxybenzo researchgate.netchemistry-chemists.comThis compound | H2, Platinum | 1-Methoxy-6,7-dicarbomethoxybenzo researchgate.netchemistry-chemists.combicyclo[3.2.0]hept-2-ene | Selective Catalytic Hydrogenation |
| Bicyclo[3.2.0]hepta-3,6-dienes | Diimide (N2H2) | Bicyclo[3.2.0]heptene derivatives | Diimide Reduction |
| Bicyclo[3.2.0]hept-6-en-3-one | Lithium aluminum hydride | endo-Bicyclo[3.2.0]hept-6-en-3-ol | Ketone Reduction |
| endo-Bicyclo[3.2.0]hept-6-en-3-ol | Benzoyl chloride | endo-Bicyclo[3.2.0]hept-6-en-3-yl benzoate | Esterification |
Isomerization and Rearrangement Studies of Bicyclo 3.2.0 Hepta 2,6 Diene
Thermal Isomerization Pathways
The thermal behavior of bicyclo[3.2.0]hepta-2,6-diene and its derivatives has been a subject of significant investigation, revealing complex pathways that include valence isomerizations, sigmatropic shifts, and rearrangements to other cyclic systems.
Valence Isomerizations and Ring Opening Processes
Valence isomerization, a process that involves the reorganization of bonding electrons and atomic nuclei without the migration of atoms or groups, is a characteristic reaction of this compound. These isomerizations are often driven by the release of ring strain.
Detailed research has shown that the thermal treatment of this compound can lead to ring-opening processes, forming various isomers. For instance, the thermal isomerization of tricyclo[4.1.0.0(2,7)]heptene can produce this compound through the electrocyclic ring closure of intermediate cycloheptatrienes. nih.gov The activation barriers for these transformations are influenced by the specific reaction pathways and the nature of any substituents present on the bicyclic framework.
Sigmatropic Shifts, includingnih.govthieme-connect.deandthieme-connect.dethieme-connect.deRearrangements
Sigmatropic shifts are pericyclic reactions where a sigma-bonded substituent migrates across a pi-electron system. In the context of this compound, both nih.govthieme-connect.de and thieme-connect.dethieme-connect.de sigmatropic rearrangements have been observed.
The rearrangement of the carbon framework of bicyclo[3.2.0]hepta-2,6-dienes can be considered as nih.govthieme-connect.de and thieme-connect.dethieme-connect.de sigmatropic shifts. thieme-connect.de These rearrangements can be influenced by the presence of functional groups. For example, the thermal transformation of 1,4-substituted bicyclo[3.2.0]hepta-3,6-dien-2-ones proceeds via an antarafacial-antarafacial thieme-connect.dethieme-connect.de sigmatropic rearrangement to yield 3,7-disubstituted bicyclo[3.2.0]heptadienones. thieme-connect.de Mechanistic studies have suggested that in addition to concerted pathways, radical intermediates or monocyclic heptatrienes may be involved. thieme-connect.de The thermal rearrangement of 2-thiabicyclo[3.2.0]hepta-3,6-dienes has been shown to be a concerted, symmetry-allowed antarafacial-antarafacial Cope rearrangement. mst.eduacs.org
| Rearrangement Type | Substrate | Product | Conditions | Yield (%) |
| thieme-connect.dethieme-connect.de Sigmatropic | 1-Methoxybicyclo[3.2.0]hepta-3,6-dien-2-one | 3-Methoxybicyclo[3.2.0]hepta-3,6-dien-2-one | 189°C in CHCl3, 1 h | 56 |
| thieme-connect.dethieme-connect.de Sigmatropic | 1-Methoxy-4-isopropylbicyclo[3.2.0]hepta-3,6-dien-2-one | 3-Methoxy-7-isopropylbicyclo[3.2.0]hepta-3,6-dien-2-one | - | 68 |
| thieme-connect.dethieme-connect.de Sigmatropic | 1-Methoxy-4-phenylbicyclo[3.2.0]hepta-3,6-dien-2-one | 3-Methoxy-7-phenylbicyclo[3.2.0]hepta-3,6-dien-2-one | - | 72 |
Thermal Rearrangements to Cycloheptatriene (B165957) Isomers and Related Pathways
One of the most significant thermal rearrangements of this compound is its conversion to cycloheptatriene. This process is thermodynamically favorable due to the formation of a more stable, conjugated triene system.
The thermal isomerization of this compound to cycloheptatriene can occur through a two-step process with a calculated pseudo-first-order barrier of 36.4 kcal·mol⁻¹. nih.gov The initial step involves the cleavage of the C1-C7 bond of the this compound, which can lead to the formation of (E,Z,Z)-1,3,5-cycloheptatriene and (Z,E,Z)-1,3,5-cycloheptatriene intermediates. nih.gov These intermediates can then undergo further rearrangements to yield the more stable all-cis cycloheptatriene. The activation energy for the thermal conversion of this compound to cycloheptatriene has been experimentally determined to be 39.5 kcal/mol. doi.org
Interconversions with Bicyclobutane Systems
The relationship between this compound and bicyclobutane systems is another intriguing aspect of its thermal chemistry. These interconversions often involve complex bond reorganizations.
Computational studies have explored the thermal isomerization of tricyclo[4.1.0.0(2,7)]heptene, which contains a bicyclobutane moiety. nih.gov The cleavage of bonds within the bicyclobutane portion of this molecule can lead to the formation of cycloheptatriene isomers, which can then undergo electrocyclic ring closure to form this compound. nih.gov The activation barriers for these processes are dependent on which bond in the bicyclobutane system breaks first. nih.gov
Photochemical Isomerization Mechanisms
Photochemical activation provides an alternative set of reaction pathways for this compound, often leading to products that are not accessible under thermal conditions. These reactions are governed by the principles of photochemistry, involving electronically excited states.
Light-Induced Skeletal Rearrangements
Irradiation of this compound and its derivatives with ultraviolet light can induce significant skeletal rearrangements, leading to the formation of various structural isomers.
A notable example is the photochemical rearrangement of bicyclo[3.2.0]hepta-2,6-dienes to bicyclo[2.2.1]hepta-2,5-dienes (norbornadienes). thieme-connect.de This transformation can be considered a nih.govthieme-connect.de sigmatropic shift. For instance, irradiation of octafluorothis compound in acetonitrile (B52724) results in its rearrangement to octafluoronorbornadiene. thieme-connect.de Similarly, substituted 2-thiabicyclo[3.2.0]hepta-3,6-dienes undergo photochemical rearrangement via cleavage of the C-1-S bond to form isomeric products. mst.eduacs.org In some cases, prolonged irradiation can lead to further rearrangements. mst.eduacs.org The photochemistry of tropone (B1200060) derivatives can also lead to the formation of bicyclo[3.2.0]hepta-3,6-dien-2-one. thieme-connect.de
| Substrate | Product | Conditions |
| Octafluorothis compound | Octafluoronorbornadiene | MeCN, hv |
| 2-Thiabicyclo[3.2.0]hepta-3,6-diene-6,7-dicarbonitriles | 1,7-Dicarbonitrile isomers | hv |
| Tropone | Bicyclo[3.2.0]hepta-3,6-dien-2-one | Acetic acid, hv |
Photoisomerization of Heteroatom-Containing Analogues (e.g., 2-Thiabicyclo[3.2.0]hepta-3,6-dienes, Trisilabicyclo[3.2.0]hepta-3,6-dienes)
The introduction of heteroatoms into the this compound framework significantly influences its photochemical behavior, leading to novel rearrangement pathways and the formation of unique molecular structures.
The photoisomerization of 2-thiabicyclo[3.2.0]hepta-3,6-diene derivatives has been shown to proceed via cleavage of the C-1 to sulfur bond. mst.eduacs.org For instance, UV irradiation of 6,7-dicyano derivatives of 2-thiabicyclo[3.2.0]hepta-3,6-dienes results in their rearrangement to the corresponding 1,7-dicyano isomers. mst.eduvulcanchem.com This process is believed to occur through a diradical intermediate. vulcanchem.com Further irradiation of certain isomers can lead to subsequent rearrangements. mst.eduacs.org
In the realm of organosilicon chemistry, the photochemical behavior of 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene derivatives has been explored. rsc.orgrsc.org Irradiation of 1,2,2,5-tetrakis[di-tert-butyl(methyl)silyl]-4,7-diaryl-1,2,5-trisilabicyclo[3.2.0]hepta-3,6-dienes in a benzene-d6 (B120219) solution leads to a skeletal rearrangement, forming 1,4,7,7-tetrakis[di-tert-butyl(methyl)silyl]-2,5-diaryl-1,4,7-trisilabicyclo[2.2.1]hepta-2,5-diene derivatives. rsc.orgrsc.orgtsukuba.ac.jpugr.estsukuba.ac.jp This unexpected isomerization highlights the influence of the silicon atoms on the photochemical reactivity of the bicyclic system. rsc.org Mechanistic studies, including deuterium (B1214612) labeling experiments, have been conducted to elucidate the pathway of this rearrangement. rsc.org
| Starting Material | Conditions | Major Product | Key Mechanistic Feature |
|---|---|---|---|
| 2-Thiabicyclo[3.2.0]hepta-3,6-diene-6,7-dicarbonitriles | UV Irradiation | 2-Thiabicyclo[3.2.0]hepta-3,6-diene-1,7-dicarbonitriles | Cleavage of the C1-S bond via a diradical intermediate mst.eduacs.orgvulcanchem.com |
| 1,2,2,5-Tetrakis[di-tert-butyl(methyl)silyl]-4,7-diaryl-1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene | Irradiation in benzene-d6 | 1,4,7,7-Tetrakis[di-tert-butyl(methyl)silyl]-2,5-diaryl-1,4,7-trisilabicyclo[2.2.1]hepta-2,5-diene | Skeletal rearrangement rsc.orgrsc.org |
Isomerization of Radical Cations
The study of the radical cation of this compound and its isomers provides valuable insights into the fundamental aspects of unimolecular reactions of C7H8+ species.
The C7H8+ potential energy surface is complex, featuring numerous energetically low-lying isomers and interconversion pathways. acs.org The this compound radical cation (10+ ) is a significant intermediate on this surface. acs.orgnih.gov Theoretical calculations, such as the G3X-K level of theory, have been employed to map out the isomerization and dissociation pathways. acs.org These studies have revealed the energetic relationships between various C7H8+ isomers, including the toluene (B28343), cycloheptatriene, norbornadiene, and this compound radical cations. acs.orgnih.govresearcher.life The formation of the this compound radical cation has been observed in the gas phase and under matrix isolation conditions. nih.govresearchgate.netrsc.org
The this compound radical cation is interconnected with other C7H8+ isomers through various rearrangement pathways. A notable interconversion involves the norbornadiene radical cation (7+ ). nih.govresearchgate.net The isomerization of the quadricyclane (B1213432) radical cation to the norbornadiene radical cation is a well-studied process. acs.org Under certain conditions, the norbornadiene radical cation can further rearrange to the this compound radical cation. researchgate.net This stepwise rearrangement pathway is a plausible route to the formation of 1,3,5-cycloheptatriene. researchgate.net The interconversion pathways on the C7H8+ potential energy surface are crucial for understanding the formation of benzylium (B8442923) and tropylium (B1234903) cations, which are key fragments in the mass spectrometry of C7H8 isomers. acs.orgnih.govresearcher.life
| Reactant Radical Cation | Product Radical Cation(s) | Experimental/Theoretical Context |
|---|---|---|
| Norbornadiene | This compound | Observed in zeolites and as part of a stepwise rearrangement to 1,3,5-cycloheptatriene researchgate.net |
| This compound | Cycloheptatriene | Observed upon γ-irradiation in a CFCl3 matrix rsc.org |
Computational and Theoretical Investigations of Bicyclo 3.2.0 Hepta 2,6 Diene Systems
Electronic Structure Calculations
A variety of computational methods have been employed to investigate the electronic properties of bicyclo[3.2.0]hepta-2,6-diene and related C7H8 isomers. These methods range from computationally efficient semi-empirical techniques to highly accurate but demanding ab initio and density functional theory approaches.
Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Determination
Density Functional Theory (DFT) has been a primary tool for exploring the C7H6 and C7H8 potential energy surfaces. The B3LYP functional, often paired with basis sets like 6-31G* or 6-311+G(d,p), has been widely used for geometry optimizations and frequency calculations. researchgate.netbeilstein-journals.orgresearchgate.netnih.govijirmf.com For instance, the structures of various bicyclo[3.2.0] isomers on the C7H6 potential energy surface, along with the transition states connecting them, have been fully optimized using the BLYP/6-31G* method. nih.govacs.org In studies of the C7H7+ system, the B3LYP/6-31G(d) level of theory was used for initial geometry optimizations. ijirmf.com DFT calculations have also been applied to predict the feasibility of transition metal-promoted sigmatropic rearrangements of related bicyclo[3.2.0]hept-2-enes. researchgate.net
Ab Initio and Post-Hartree-Fock Methods (e.g., CCSD(T), CASPT2N, MCSCF, MRMP2)
To obtain more accurate energy predictions, single-point calculations are often performed on DFT-optimized geometries using higher-level ab initio and post-Hartree-Fock methods. nih.govacs.org Coupled cluster with single, double, and perturbative triple excitations (CCSD(T)) and second-order multireference perturbation theory (CASPT2N) have been employed to determine the relative energies of C7H6 isomers. nih.govacs.org These high-level calculations provide a more reliable understanding of the energetics of these systems. nih.govacs.org
The thermal isomerization of related tricyclic systems, which can lead to the formation of this compound, has been studied using multiconfiguration self-consistent field (MCSCF) for structure determination and multireference second-order perturbation theory (MRMP2) for energies. nih.gov This approach is necessary for systems where a single determinant wave function is inadequate for describing the electronic structure, particularly in transition states and intermediates. researchgate.net
Semi-Empirical Methodologies for Initial Geometries and Surveying Potential Energy Surfaces
Semi-empirical methods, such as AM1, serve as an efficient starting point for computational studies. ijirmf.com They are often used to generate initial geometries for higher-level calculations and for preliminary surveys of complex potential energy surfaces. ijirmf.com For example, in the investigation of C7H7+ isomers, AM1 calculations provided the input geometries for subsequent B3LYP optimizations. ijirmf.com While less accurate than ab initio or DFT methods, semi-empirical approaches are valuable for their computational speed, allowing for a broader exploration of isomeric space. ijirmf.com
Potential Energy Surface Mapping
Mapping the potential energy surface (PES) is fundamental to understanding the isomerization and reaction pathways of this compound and its related compounds. This involves identifying stable isomers and the transition states that connect them, as well as calculating the energy barriers for these transformations.
Identification and Characterization of Isomers and Transition States
Computational studies have successfully identified and characterized numerous isomers on the C7H6 and C7H8 potential energy surfaces, including various bicyclo[3.2.0]heptadiene derivatives and their rearrangement products. nih.govacs.orgresearchgate.net For example, on the C7H6 surface, bicyclo[3.2.0]hepta-3,6-diene-2-ylidene was identified as an intermediate that readily opens to cycloheptatetraene. nih.govacs.org The transition states for these rearrangements have been located and their structures fully optimized, providing a detailed picture of the reaction coordinates. nih.govacs.org In the context of the C7H8 radical cation PES, a skeletal rearrangement path from the quadricyclane (B1213432) radical cation to the this compound radical cation has been elucidated. researchgate.net
Determination of Activation Barriers and Reaction Energetics
A key outcome of PES mapping is the determination of activation barriers and reaction energetics, which dictate the feasibility and kinetics of different reaction pathways. High-level calculations have been crucial in providing accurate energy values. For instance, the barrier for the ring-opening of bicyclo[3.2.0]hepta-3,6-diene-2-ylidene to cycloheptatetraene was calculated to be a mere 5 kcal/mol at the CCSD(T) and CASPT2N levels. nih.govacs.org In contrast, the rearrangement of the more stable bicyclo[3.2.0]hepta-1,3,6-triene to cycloheptatetraene faces a much higher barrier of 35 kcal/mol. nih.gov
In another example, the electrocyclic ring closure of trans-cycloheptatrienes to form this compound was found to have activation barriers of 11.1 and 11.9 kcal/mol, as determined by MRMP2 calculations. nih.gov The subsequent conversion of this compound to the more thermodynamically stable cycloheptatriene (B165957) involves a two-step process with a calculated pseudo-first-order barrier of 36.4 kcal/mol. nih.gov
Table 1: Calculated Activation Barriers for Reactions Involving this compound and Related Isomers
| Reactant | Product | Activation Barrier (kcal/mol) | Computational Method |
| Bicyclo[3.2.0]hepta-3,6-diene-2-ylidene | Cycloheptatetraene | 5 | CCSD(T), CASPT2N//BLYP/6-31G nih.govacs.org |
| Bicyclo[3.2.0]hepta-1,3,6-triene | Cycloheptatetraene | 35 | CCSD(T), CASPT2N//BLYP/6-31G nih.gov |
| (E,Z,Z)-1,3,5-Cycloheptatriene | This compound | 11.1 | MRMP2//MCSCF nih.gov |
| (Z,E,Z)-1,3,5-Cycloheptatriene | This compound | 11.9 | MRMP2//MCSCF nih.gov |
| This compound | Cycloheptatriene | 36.4 | MRMP2//MCSCF nih.gov |
Table 2: Relative Energies of Selected C7H6 Isomers
| Compound | Relative Energy (kcal/mol) | Computational Method |
| Cycloheptatetraene | 0 | CCSD(T), CASPT2N//BLYP/6-31G nih.gov |
| Bicyclo[3.2.0]hepta-1,3,6-triene | ~20 | CCSD(T), CASPT2N//BLYP/6-31G nih.gov |
| Bicyclo[3.2.0]hepta-3,6-diene-2-ylidene (singlet) | ~55 | CCSD(T), CASPT2N//BLYP/6-31G nih.gov |
| Bicyclo[3.2.0]hepta-2,3,6-triene (singlet) | ~55 | CCSD(T), CASPT2N//BLYP/6-31G nih.gov |
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry has become an indispensable tool for understanding the complex reaction mechanisms of strained molecules like this compound. Through the use of theoretical models, researchers can map out potential energy surfaces, characterize transient intermediates, and calculate activation barriers, providing insights that are often difficult to obtain through experimental methods alone.
Analysis of Concerted Versus Diradical Pathways
A central theme in the study of pericyclic reactions, such as the rearrangements that this compound and its derivatives undergo, is the distinction between concerted and stepwise, diradical pathways. Computational modeling has been pivotal in dissecting these mechanistic alternatives.
Theoretical studies on related systems, such as the thermal researchgate.netthieme-connect.de sigmatropic rearrangement of bicyclo[3.2.0]hept-2-ene to norbornene, have been conducted using density functional theory (DFT). Calculations at the Becke3LYP/6-31G* level indicated that the concerted, orbital symmetry-allowed suprafacial-inversion (si) pathway is energetically favored over the lowest energy stepwise diradical route by a significant margin of 12.4 kcal/mol. researchgate.netresearchgate.net This preference for a concerted mechanism is a common finding in thermal rearrangements of this bicyclic system. researchgate.net
The photochemical transformations of related seven-membered ring systems, like tropone (B1200060) derivatives, into bicyclo[3.2.0]hepta-3,6-dien-2-one analogues have also been investigated computationally. chemrxiv.org These studies suggest that the 4π-photocyclization occurs from low-lying singlet or triplet excited states. The reaction pathway involves crossings between different potential energy surfaces (e.g., T1/S0 and S1/S0), which represent points where the system can transition from an excited state (often with diradical character) back to the ground state, leading to the final bicyclic product. chemrxiv.org
In the context of radical cations, computational studies have explored the skeletal rearrangement of the quadricyclane radical cation (Q•+) to the this compound radical cation (BHD•+). researchgate.net Quantum chemical calculations (B3LYP/6-311+G(d,p) and CCSD(T)/6-311+G(d,p)) revealed that this rearrangement is not a single, concerted step. Instead, it proceeds through a distinct intermediate, the bicyclo[2.2.1]hepta-2-ene cation (BHE•+), indicating a stepwise mechanism. researchgate.net The calculated energy barrier for the conversion of Q•+ to BHD•+ was found to be 4.9 kcal/mol higher than the barrier for the cycloreversion of Q•+ to the norbornadiene radical cation. researchgate.net
The following table summarizes computational findings on the nature of reaction pathways for this compound and related systems.
| Reaction System | Reaction Type | Computational Method | Predicted Pathway | Key Finding | Reference |
| Bicyclo[3.2.0]hept-2-ene | Thermal researchgate.netthieme-connect.de Sigmatropic Rearrangement | DFT (Becke3LYP/6-31G*) | Concerted | The concerted pathway is favored over the stepwise diradical route by 12.4 kcal/mol. | researchgate.netresearchgate.net |
| Tropone Derivatives | 4π-Photocyclization | Ab initio methods | Excited-state mechanism via surface crossings | The reaction proceeds through T1/S0 and S1/S0 crossings, implying diradicaloid intermediates. | chemrxiv.org |
| Quadricyclane Radical Cation | Skeletal Rearrangement | DFT and CCSD(T) | Stepwise (Diradical-like) | Rearrangement to this compound radical cation occurs via an intermediate. | researchgate.net |
Prediction of Stereoselectivity in Rearrangements and Transformations
Computational modeling is not only used to determine the sequence of bond-making and breaking events but also to predict the three-dimensional, stereochemical outcomes of reactions. For bicyclo[3.2.0] systems, DFT and other ab initio methods have proven highly effective in rationalizing and predicting stereoselectivity.
A notable example is the organophotoredox-catalyzed [2+2] photocycloaddition of aryl bis-enone derivatives to form highly substituted bicyclo[3.2.0]heptanes. mdpi.com Experimental results showed a high degree of stereoselectivity, yielding specific cis-anti products. DFT calculations (uM06-2X/6-31G(d,p)) were employed to elucidate the reaction mechanism and the origins of this selectivity. The calculations confirmed that the reaction proceeds through a radical anion intermediate and that the subsequent intramolecular cycloaddition follows a syn-closure pathway. mdpi.com By calculating the Gibbs free energies of the various possible transition states, researchers found that the pathways leading to the experimentally observed cis-anti products were the lowest in energy, thus validating the proposed mechanism and explaining the observed stereoselectivity. mdpi.com
Computational studies also predict that stereoselectivity can be altered by external factors. For instance, DFT calculations (B3LYP/LANL2DZ) on the researchgate.netthieme-connect.de sigmatropic shifts of bicyclo[3.2.0]hept-2-enes suggest that the intervention of a Ni(0)-N-heterocyclic carbene catalyst not only lowers the activation barrier but also changes the predicted stereoselectivity of the rearrangement compared to the purely thermal reaction. researchgate.net
These computational approaches provide valuable predictive power, enabling chemists to design experiments that favor the formation of a desired stereoisomer.
Strain Energy Analysis and Electronic Structure Descriptors
The unique reactivity of this compound is intrinsically linked to its molecular structure, particularly the ring strain inherent in the fused four- and five-membered rings. Computational methods provide quantitative measures of this strain and offer a detailed picture of the molecule's electronic properties.
The strain energy of a molecule is the excess energy it possesses due to its geometry being forced to deviate from idealized bond angles and conformations. For the related compound bicyclo[3.2.0]hept-2-ene, a calculated strain energy of 128.9 kJ/mol has been reported. figshare.com The presence of an additional double bond in this compound further influences its stability. The experimental enthalpy of hydrogenation for converting this compound to bicyclo[3.2.0]heptane is -262 ± 0.4 kJ/mol, a value that reflects the release of this strain upon saturation. nist.gov
| Compound | Property | Value | Method | Reference |
| Bicyclo[3.2.0]hept-2-ene | Strain Energy | 128.9 kJ/mol | Calculation | figshare.com |
| This compound | Enthalpy of Hydrogenation (to Bicyclo[3.2.0]heptane) | -262 ± 0.4 kJ/mol | Experiment (Calorimetry) | nist.gov |
Electronic structure descriptors, such as the energies and shapes of molecular orbitals, are crucial for understanding reactivity. Investigations into the radical cation of this compound, generated by γ-irradiation, have combined experimental EPR spectroscopy with computational methods like MNDO and INDO. rsc.org These studies provide insight into the electronic structure of the parent molecule, as the singly occupied molecular orbital (SOMO) of the radical cation often corresponds to the highest occupied molecular orbital (HOMO) of the neutral compound. rsc.org Analysis of the radical cation revealed that upon warming, it can undergo deprotonation at the C(4) position, which carries the highest unpaired spin density, to form the neutral bicyclo[3.2.0]hepta-2,6-dien-4-yl radical. rsc.org This highlights how theoretical descriptors like spin density can correctly predict sites of reactivity.
Spectroscopic Characterization in Advanced Research of Bicyclo 3.2.0 Hepta 2,6 Diene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of the bicyclo[3.2.0]hepta-2,6-diene framework, enabling detailed structural assignments and offering profound insights into reaction mechanisms.
The analysis of ¹H and ¹³C NMR spectra is fundamental in determining the constitution and stereochemistry of this compound derivatives. For instance, in the study of a photochemical isomerization product, 1,4,7,7-tetrakis[di-tert-butyl(methyl)silyl]-2,5-diphenyl-1,4,7-trisilabicyclo[2.2.1]hepta-2,5-diene, ¹H NMR data in C₆D₆ revealed a highly symmetrical structure. rsc.org This was evidenced by a single set of peaks for the olefinic protons at 8.03 ppm and distinct signals for two different tBu₂MeSi groups. rsc.org The structure of this complex molecule was further confirmed using ¹H, ¹³C, and ²⁹Si NMR spectroscopy, in conjunction with mass spectrometry and X-ray crystallography. rsc.org
In another study, the ¹H NMR spectra of bicyclo[3.2.0]hept-2-en-6-one and its derivatives were completely analyzed to assign proton chemical shifts. researchgate.net Similarly, ¹³C NMR data, including one- and two-dimensional INADEQUATE experiments, have been used to assign the carbon shifts of various bicyclo[3.2.0]alkenes. researchgate.net For heteroatom-containing analogues, such as 2,4,6-triaza-bicyclo[3.2.0]hepta-3,6-diene derivatives, ¹H and ¹³C NMR provide characteristic signals that define the bicyclic fragment and the substituent groups. For example, the ¹H NMR spectrum of one such derivative showed signals for the bicyclic fragment in the range of 5.40-6.72 ppm, while the ¹³C NMR displayed signals for the same fragment between 55.90-69.80 ppm and 159.80-179.20 ppm. heteroletters.org
²⁹Si NMR spectroscopy is particularly crucial for silicon-containing derivatives. In the aforementioned study of the 1,4,7-trisilabicyclo[2.2.1]hepta-2,5-diene derivative, the ²⁹Si NMR spectrum exhibited signals at -28.3, 15.2, 21.2, and 62.6 ppm. rsc.org The high-field signal (-28.3 ppm) was assigned to the bridgehead silicon atoms, while the characteristic deshielded signal (62.6 ppm) was attributed to the silicon atom at the 7-position, a typical feature for this bicyclic system. rsc.org
Table 1: Representative ¹H and ²⁹Si NMR Data for a Silylated Bicyclo[2.2.1]heptadiene Derivative This table is interactive. Users can sort columns by clicking on the headers.
| Nucleus | Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H | 8.03 | Olefinic Protons | rsc.org |
| ²⁹Si | -28.3 | Bridgehead Si atoms | rsc.org |
| ²⁹Si | 15.2 | tBu₂MeSi group | rsc.org |
| ²⁹Si | 21.2 | tBu₂MeSi group | rsc.org |
| ²⁹Si | 62.6 | Si atom at position 7 | rsc.org |
The synthesis and analysis of specifically deuterated analogues of this compound are powerful tools for elucidating reaction mechanisms. acs.org By strategically replacing hydrogen atoms with deuterium (B1214612), chemists can trace the fate of specific atoms during a chemical transformation.
A key example is the investigation of the photochemical isomerization of a 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene derivative. To distinguish between two possible concerted pathways, a deuterium-labeled version of the starting material was synthesized. rsc.org The mechanistic hypothesis predicted different intensity ratios for specific methyl signals in the ¹H NMR spectrum of the product depending on the pathway taken. One pathway predicted equal intensities for signals of methyl groups on silyl (B83357) substituents at the 7- and 1,4-positions, while the alternative, a 1,2-silyl migration, predicted a 3:1 ratio. rsc.org This labeling study provided clear evidence to support one mechanism over the other.
Application of 1H, 13C, and 29Si NMR for Complex Structural Assignments
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including IR and Raman, provide valuable information about the functional groups and bonding within the this compound framework.
The vibrational spectra of molecules are governed by their structure and the nature of their chemical bonds. For this compound and its derivatives, IR spectroscopy can identify key functional groups. For instance, in a photochemical cascade product featuring the this compound scaffold, IR spectroscopy indicated the presence of a conjugated ketone with a characteristic absorption at 1674 cm⁻¹. rsc.org In another example involving a naphtho-fused derivative, an IR absorption at 1617 cm⁻¹ was noted. sci-hub.st
Theoretical calculations, often using Density Functional Theory (DFT), are increasingly employed to predict vibrational frequencies and intensities. beilstein-journals.org These computational predictions aid in the assignment of complex experimental spectra. The Raman spectra of related polyconjugated systems have been extensively studied, showing characteristic behaviors that can be extrapolated to diene systems. beilstein-journals.org The sensitivity of Raman spectroscopy to C-C bond vibrations makes it a powerful tool for characterizing the core structure of these molecules. beilstein-journals.org
Table 2: Characteristic IR Frequencies for this compound Derivatives This table is interactive. Users can sort columns by clicking on the headers.
| Derivative Type | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Conjugated Ketone | C=O | 1674 | rsc.org |
| Naphtho-fused | C=C | 1617 | sci-hub.st |
Mass Spectrometry Techniques
Mass spectrometry is a critical tool for determining the molecular weight of this compound and its derivatives, as well as for gaining insight into their structure through the analysis of fragmentation patterns.
Electron ionization (EI) mass spectrometry of this compound (C₇H₈, molecular weight 92.14 g/mol ) and its isomers has been a subject of study. nist.govnih.gov Early investigations noted that the mass spectra of several C₇H₈ isomers, including this compound, are very similar, suggesting they may rearrange to a common intermediate, such as a seven-membered ring structure, before fragmentation. 182.160.97cdnsciencepub.com
For more complex derivatives, mass spectrometry provides key structural clues. The mass spectrum of 1,4,7,7-tetrakis[di-tert-butyl(methyl)silyl]-2,5-diphenyl-1,4,7-trisilabicyclo[2.2.1]hepta-2,5-diene showed a very weak parent ion at m/z 916. rsc.org More informative were the fragmentation peaks at m/z 859, corresponding to the loss of a tert-butyl group (M⁺ - tBu), and m/z 759, resulting from the loss of a SiMeᵗBu₂ group. rsc.org In studies of 2,4,6-triaza-bicyclo[3.2.0]hepta-3,6-diene derivatives, the molecular ion peak (m/z) was readily identified, confirming the molecular formula of the synthesized compounds. heteroletters.org High-resolution mass spectrometry can further confirm the elemental composition, as demonstrated in a study where a formula of C₂₂H₂₁O₃ (M+H)⁺ was confirmed for a photoproduct. rsc.org These fragmentation data are vital for distinguishing between isomers and confirming structural assignments made by other spectroscopic methods. researchgate.net
Gas-Phase Vibrationally Resolved Electronic Spectroscopy
Advanced spectroscopic investigations into the electronic structure of this compound in the gas phase have been a subject of specialized research. It is important to note that detailed studies providing vibrationally resolved electronic spectra have primarily concentrated on the this compound radical cation (C₇H₈˙⁺) rather than the neutral molecule. This focus is driven by the interest in the complex potential energy surfaces of C₇H₈˙⁺ isomers and their roles in mass spectrometry and chemical reaction dynamics. nih.govacs.orgresearcher.life
Pioneering research in this area presented the first gas-phase vibrationally resolved electronic spectra of several C₇H₈˙⁺ isomers, including the this compound radical cation. nih.gov These studies employ techniques such as gas-phase electronic photodissociation spectroscopy coupled with ab initio calculations to unravel the intricate isomerization and rearrangement pathways on the C₇H₈˙⁺ potential energy surface. nih.govacs.org
The electronic photodissociation spectrum of the this compound radical cation was generated and analyzed to understand its electronic transitions and stability relative to other isomers like the o-isotoluene and norcaradiene radical cations. nih.gov The research helps to identify and characterize transient species and clarifies the mechanisms connecting various cyclic C₇H₈˙⁺ isomers. nih.govacs.orgresearcher.life While a spectrum for the neutral this compound is not prominently featured in the cited literature, the work on its radical cation provides critical insights into the molecule's electronic properties upon ionization.
The table below summarizes the key aspects of the spectroscopic investigation into the this compound radical cation.
| Parameter | Description of Finding | Source |
| Species Studied | This compound radical cation (C₇H₈˙⁺) | nih.govacs.orgresearchgate.net |
| Experimental Technique | Gas-phase electronic photodissociation spectroscopy | nih.govacs.org |
| Computational Method | Ab initio calculations | nih.govacs.org |
| Key Outcome | First reported gas-phase vibrationally resolved electronic spectrum of this isomer. | nih.govresearcher.liferesearchgate.net |
| Significance | The study helps to understand the complex C₇H₈˙⁺ potential energy surface, including isomerization to species like the toluene (B28343) radical cation. | nih.govacs.org |
Advanced Derivatives and Analogues of Bicyclo 3.2.0 Hepta 2,6 Diene
Heteroatom-Substituted Bicyclo[3.2.0]heptadienes
The substitution of one or more carbon atoms within the bicyclo[3.2.0]heptadiene framework with heteroatoms such as sulfur, silicon, or nitrogen introduces significant changes in the molecule's electronic structure, ring strain, and reactivity. These modifications open up new avenues for creating complex molecular architectures.
Sulfur-Containing Analogues (e.g., 2-Thiabicyclo[3.2.0]hepta-3,6-dienes)
Sulfur-containing analogues of bicyclo[3.2.0]heptadiene, particularly the 2-thiabicyclo[3.2.0]hepta-3,6-diene system, are typically synthesized through cycloaddition reactions. A primary method involves the aluminum chloride-catalyzed thermal [2+2] cycloaddition of 2-butynedinitrile with various alkyl-substituted thiophenes. vulcanchem.comresearchgate.net This reaction proceeds in dichloromethane (B109758) at temperatures ranging from 0°C to 80°C, yielding dicyano-substituted 2-thiabicyclo[3.2.0]hepta-3,6-dienes in moderate to good yields. vulcanchem.comresearchgate.net For instance, the reaction with 2,5-dimethylthiophene (B1293386) produces the corresponding 6,7-dicyano derivative in yields of 60–70%. vulcanchem.com Alkyl substituents on the thiophene (B33073) ring are noted to enhance the yields of the cycloaddition. vulcanchem.com
These sulfur-containing analogues are valuable as intermediates. Heating the 6,7-dicyano derivatives to temperatures between 110–140°C can induce a symmetry-allowed Cope rearrangement. vulcanchem.com Furthermore, these compounds have been investigated as potential precursors in the synthesis of thiepins. vulcanchem.com Another significant sulfur-containing analogue, 3-thiabicyclo[3.2.0]hepta-1,4-diene, has also been synthesized and studied. acs.org
Spectroscopic analysis of these compounds provides insight into their structure. In the ¹H NMR spectra of dicyano derivatives, bridgehead protons typically resonate between δ 3.2–3.5 ppm, with vinylic protons appearing at δ 5.8–6.1 ppm. vulcanchem.com The presence of the dicyano functionality is confirmed by strong nitrile stretches in the infrared (IR) spectra at 2230–2250 cm⁻¹. vulcanchem.com
| Reactant | Catalyst | Temperature (°C) | Yield (%) | Product Derivative |
|---|---|---|---|---|
| 2,5-Dimethylthiophene | AlCl₃ | 80 | 65 | 6,7-Dicyano-3,6-diene |
| 2-tert-Butylthiophene | AlCl₃ | 100 | 71 | 6,7-Dicyano-3,6-diene |
Silicon-Containing Analogues (e.g., Trisilabicyclo[3.2.0]hepta-3,6-dienes)
The introduction of silicon atoms into the bicyclic framework leads to intriguing structures such as 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene. This unusual derivative was synthesized by reacting cyclotrisilene, specifically (tBu₂MeSi)₄Si₃, with an excess of phenylacetylene (B144264) at room temperature. rsc.orgrsc.org The reaction, conducted in C₆D₆, proceeds over 15 hours and results in the formation of the 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene derivative in a 65% yield. rsc.orgrsc.org The proposed mechanism involves the consecutive addition of one phenylacetylene molecule to the Si=Si double bond, followed by the insertion of a second phenylacetylene molecule into a Si-Si single bond of the resulting cyclotrisilane (B84480) ring. rsc.org
The structure of this silicon-containing analogue was unequivocally determined through mass spectrometry, NMR spectroscopy, and X-ray crystallography. rsc.orgrsc.org The ¹H NMR spectrum distinctly shows two olefinic protons at δ 7.42 and 7.98. rsc.org This class of compounds exhibits further interesting reactivity; for example, the photochemical irradiation of 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene can induce a skeletal rearrangement to form 1,4,7-trisilabicyclo[2.2.1]hepta-2,5-diene. ugr.estsukuba.ac.jp
Nitrogen-Containing Analogues (e.g., Azabicyclo[3.2.0]heptane Derivatives)
Nitrogen-containing bicyclo[3.2.0]heptane derivatives are a significant class of compounds, often explored for their pharmacological potential. taltech.ee The synthesis of the 3-azabicyclo[3.2.0]heptane core can be achieved through several methods, including the platinum-catalyzed cyclization of allenynes or photochemical [2+2] cycloaddition reactions. taltech.ee A scalable photochemical method involves irradiating diallylamine (B93489) with a UV-C lamp in the presence of a copper sulfate (B86663) catalyst, achieving yields of 51-56%.
More complex derivatives can be formed through multicomponent cascade reactions. A notable example is a diastereoselective reaction that produces a strained 3-azabicyclo[3.2.0]heptane derivative, which is then reduced in a one-pot procedure to a stable alcohol. researchgate.net Additionally, spiro[1-azabicyclo[3.2.0]heptane] frameworks can be efficiently synthesized via a one-pot, three-component [3+2]-cycloaddition of azomethine ylides (generated in situ from isatins and azetidine-2-carboxylic acid) with various maleimides and itaconimides. acs.orgnih.gov These reactions exhibit high yields (up to 93%) and excellent regioselectivity. acs.orgnih.gov The resulting azabicyclo[3.2.0]heptane derivatives are recognized as important pharmacophores. researchgate.net
The structural rigidity of the bicyclic framework in these nitrogen-containing analogues contributes to enhanced receptor selectivity and binding affinity in biological systems. smolecule.com
| Synthetic Method | Precursors | Key Features | Resulting Structure |
|---|---|---|---|
| Photochemical [2+2] Cycloaddition | Diallylamine | UV-C light, CuSO₄ catalyst, scalable | 3-Azabicyclo[3.2.0]heptane core |
| Platinum-catalyzed Cyclization | Allenynes | Catalytic PtCl₂ in toluene (B28343) | Nitrogen-containing bicyclic cyclobutenes |
| [3+2] Cycloaddition | Isatins, azetidine-2-carboxylic acid, maleimides | One-pot, three-component, high diastereoselectivity | Spiro[1-azabicyclo[3.2.0]heptane] frameworks |
Fused and Naphtho-Fused Bicyclo[3.2.0]hepta-2,6-diene Systems
The fusion of additional rings onto the this compound scaffold creates polycyclic systems with increased complexity and rigidity. An important example is the formation of benzo-fused derivatives. Specifically, 3,4-benzo-2-thiabicyclo[3.2.0]hepta-3,6-dienes can be synthesized through the skeletal rearrangement of 4,5-benzo-3-thiatricyclo[4.1.0.0²,⁷]heptenes. oup.com This reaction is initiated by treatment with butyllithium (B86547) at elevated temperatures, followed by quenching, and proceeds in nearly quantitative yields. oup.com
Functionalized bicyclo[3.2.0]heptane derivatives also serve as crucial starting materials for constructing more elaborate tricyclic skeletons. For instance, they are used in the synthesis of the cis-anti-cis tricyclo[5.3.0.0²,⁶]decane skeleton, a core structure found in natural sesquiterpenes like the bourbonenes. researchgate.net
Carbonyl and Thia Analogues of this compound
Introducing a carbonyl group into the bicyclo[3.2.0]heptadiene framework, typically at the 3- or 6-position, yields important synthetic intermediates. Bicyclo[3.2.0]hept-3-en-6-ones are prepared from 3-hydroxy-6-heptenoic acid. taltech.ee The synthesis involves the formation of an α,β-unsaturated ketene (B1206846) intermediate, which then undergoes an intramolecular [2+2] cyclization to afford the final product with high selectivity and yields ranging from 48-82%. taltech.ee
Another powerful method for creating these carbonyl derivatives is the organophotoredox-catalyzed [2+2] photocycloaddition of aryl bis-enones. mdpi.com Mediated by Eosin Y and promoted by visible light, this reaction allows for the stereoselective synthesis of highly substituted bicyclo[3.2.0]heptanes. mdpi.com Furthermore, rearrangements of bicyclo[2.2.1]hepta-2,5-dienes can also lead to bicyclo[3.2.0]hepta-2,6-dienes and their corresponding 3-carbonyl and 3-thia analogues. thieme-connect.de A specific example is the conversion of 3-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one from its precursor upon heating. thieme-connect.de
The thia analogues discussed previously in section 7.1.1, such as 2-thiabicyclo[3.2.0]hepta-3,6-dienes and 3-thiabicyclo[3.2.0]hepta-1,4-diene, are also pertinent examples within this category, highlighting the dual role of these compounds as both heteroatom-substituted and thia analogues. vulcanchem.comacs.org
Catalysis and Metal Mediated Chemistry Involving Bicyclo 3.2.0 Hepta 2,6 Diene
Transition Metal-Catalyzed Rearrangements and Annulations
Palladium-Catalyzed Cope Rearrangements of Related Systems
Palladium(II) complexes have been shown to effectively catalyze the Cope rearrangement of various strained cyclic compounds. thieme-connect.de While direct studies on bicyclo[3.2.0]hepta-2,6-diene are not extensively detailed, the catalysis of the Cope rearrangement in related 1,5-diene systems provides significant insight. For instance, the rearrangement of acyclic 1,5-dienes with an electron-withdrawing group at the C3 position and an alkyl group at the C2 position is efficiently catalyzed by palladium dichloride. researchgate.net This process can be utilized for the clean γ-allylation of vinyl esters and acids. researchgate.net The mechanism is believed to involve the formation of a cationic pallada-cycle, similar to what is postulated for the Cope rearrangement of 1,5-dienes. researchgate.net The use of Pd(II) catalysis allows these rearrangements to occur at ambient temperatures, which has broadened their application in synthesizing biologically active and pharmaceutically important molecules. researchgate.net
A key aspect of this catalysis is the ability of palladium(II) to preorganize the diene into a conformation that is conducive to the rearrangement, thereby lowering the activation energy of the reaction. thieme-connect.de This is particularly effective for strained systems where the energetic barrier for the uncatalyzed rearrangement is high.
Nickel(0)-Promoted Sigmatropic Shifts of Bicyclo[3.2.0]hept-2-enes
The researchgate.nettamu.edu sigmatropic rearrangement of bicyclo[3.2.0]hept-2-enes to the thermodynamically more stable bicyclo[2.2.1]hept-2-enes (norbornenes) has been the subject of theoretical studies involving nickel(0) catalysis. acs.orgresearchgate.net Density functional theory (DFT) calculations have been employed to assess the feasibility of Ni(0)-N-heterocyclic carbene (NHC) promoted rearrangements. acs.orgresearchgate.net These studies predict that the intervention of a transition metal catalyst can lower the activation barrier and alter the stereoselectivity of the reaction compared to the thermal process. acs.orgresearchgate.net
Table 1: Theoretical Feasibility of Ni(0)-Promoted researchgate.nettamu.edu Sigmatropic Shifts
| System | Catalyst | Method | Key Finding | Reference |
|---|---|---|---|---|
| Bicyclo[3.2.0]hept-2-enes | Ni(0)-N-heterocyclic carbene | DFT (B3LYP/LANL2DZ) | Transition metal intervention lowers the reaction barrier and changes stereoselectivity. acs.orgresearchgate.net | acs.org, researchgate.net |
| Substituted Bicyclo[3.2.0]hept-2-enes | Ni(0)-N-heterocyclic carbene | DFT (B3LYP/LANL2DZ) | Electron-withdrawing groups lower the oxidative addition barrier; steric hindrance increases the driving force. acs.orgresearchgate.net | acs.org, researchgate.net |
Ruthenium-Catalyzed Electrochemical Annulations
Ruthenium-catalyzed electrochemical C-H activation and annulation reactions represent a modern approach to constructing complex heterocyclic systems. chemistryviews.orgresearchgate.net In a notable example, the electrochemical dehydrogenative annulation of imidazoles with alkynes, catalyzed by ruthenium, leads to the formation of bridgehead N-fused researchgate.netperlego.com-bicyclic heteroarenes. chemistryviews.orgnih.gov A crucial discovery in this research was the identification and characterization of azaruthena(II)-bicyclo[3.2.0]heptadiene complexes as key catalytic intermediates. chemistryviews.orgnih.govnih.gov
These intermediates, which have been characterized by X-ray crystallography, are catalytically active and provide strong evidence for the reaction mechanism. chemistryviews.orgresearchgate.net The proposed mechanism, supported by DFT calculations, involves an oxidation-induced reductive elimination from the azaruthenabicyclo[3.2.0]heptadiene intermediate within a ruthenium(II/III) catalytic cycle. chemistryviews.orgnih.gov This electrochemical approach avoids the need for chemical oxidants, making it a more sustainable synthetic method. researchgate.netresearchgate.net
Gold/Silver-Catalyzed Cycloaddition/Hydroarylation Sequences
A tandem catalytic system utilizing both gold and silver has been developed for the cycloaddition/hydroarylation of 7-aryl-1,6-enynes with electron-rich arenes. nih.gov This reaction produces 6,6-diarylbicyclo[3.2.0]heptanes in good yields under mild conditions. nih.govresearchgate.net The proposed mechanism involves two distinct catalytic cycles. nih.gov
Initially, a gold(I) catalyst, such as [{PCy2(o-biphenyl)}AuCl], facilitates an intramolecular [2+2] cycloaddition of the 1,6-enyne to form a highly reactive bicyclo[3.2.0]hept-1(7)-ene intermediate. perlego.comnih.gov Subsequently, a silver catalyst, like AgSbF6, promotes the hydroarylation of this intermediate with an electron-rich arene to afford the final 6,6-diarylbicyclo[3.2.0]heptane product. perlego.comnih.gov This sequential catalysis allows for the efficient construction of a complex bicyclic structure in a single operation. researchgate.net
Ring-Opening Metathesis Polymerization (ROMP) of Related Bicyclo[3.2.0]heptene Monomers
While this compound itself is not a typical monomer for Ring-Opening Metathesis Polymerization (ROMP), the polymerization of the related, highly strained bicyclo[3.2.0]heptene has been investigated. caltech.edu The high ring strain of this monomer provides a strong thermodynamic driving force for the polymerization. 20.210.105
Living ROMP of bicyclo[3.2.0]heptene has been achieved using a late-transition-metal ruthenium alkylidene complex, (PPh3)2(Cl)2Ru(=CHCH=CPh2). caltech.edu This catalyst system demonstrates exceptional tolerance to various polar functional groups, a significant advantage over many high-oxidation-state early-transition-metal catalysts. caltech.edu The ability to achieve a living polymerization allows for the synthesis of polymers with controlled molecular weights and low polydispersity, opening avenues for the creation of well-defined functionalized materials. caltech.edu20.210.105 The study of such systems provides a deeper understanding of the polymerization mechanisms catalyzed by late-transition-metal alkylidene complexes. caltech.edu The Grubbs group first proposed the concept of an olefin-chelated Ru carbene for the living ROMP of bicyclo[3.2.0]heptane. ibs.re.kr
Table 2: Catalysts and Monomers in ROMP of Related Bicyclo[3.2.0]heptene Systems
| Monomer | Catalyst | Polymerization Type | Key Features | Reference |
|---|---|---|---|---|
| Bicyclo[3.2.0]heptene | (PPh3)2(Cl)2Ru(=CHCH=CPh2) | Living ROMP | High tolerance to polar functional groups; controlled molecular weight and low polydispersity. caltech.edu | caltech.edu |
| Bicyclo[3.2.0]heptane (related) | Grubbs Catalyst | Living ROMP | Proposed olefin-chelated Ru carbene intermediate. ibs.re.kr | ibs.re.kr |
Conclusion and Future Research Directions
Summary of Current Academic Understanding
Bicyclo[3.2.0]hepta-2,6-diene is a strained bicyclic hydrocarbon that has garnered significant academic interest due to its unique structural features and diverse reactivity. It serves as a valuable building block in organic synthesis and as a subject for fundamental studies in reaction mechanisms and molecular properties. The current understanding of this compound is built upon extensive research into its synthesis, spectroscopic characterization, and a wide array of chemical transformations.
The synthesis of the bicyclo[3.2.0]heptane framework is often achieved through photochemical [2+2] cycloaddition reactions. arkat-usa.org For instance, the parent compound and its derivatives can be prepared from corresponding dienes. arkat-usa.org A notable derivative, bicyclo[3.2.0]hepta-2,6-dien-7-one (also known as phototropone), is synthesized via the 4-π-photocyclization of tropone (B1200060), particularly when complexed with a Lewis acid to optimize the process. acs.orgresearchgate.net
Spectroscopic and computational studies have provided detailed insights into the molecule's structure and energetics. The ionization energy and enthalpy of formation have been determined through photoionization studies and other methods. chemeo.comnist.gov Electron paramagnetic resonance (EPR) spectroscopy has been employed to study the radical cation of this compound, revealing that in certain matrices, it can undergo ring-opening to the cycloheptatriene (B165957) radical cation or deprotonation. rsc.org
The reactivity of this compound is rich and varied. It undergoes thermal rearrangements, and its derivatives are known to participate in a range of cycloaddition reactions. For example, phototropone engages in Diels-Alder and 1,3-dipolar cycloadditions. acs.org The strained cyclobutene (B1205218) ring is a key feature, driving many of its characteristic reactions, including ring-opening metathesis polymerization (ROMP), making it a useful monomer for creating polymers with specific tacticities. arkat-usa.org Biocatalytic reductions of substituted bicyclo[3.2.0]heptenones have also been explored, demonstrating the potential for stereoselective synthesis of chiral building blocks. nih.gov
Unexplored Reactivity and Synthetic Opportunities
Despite decades of study, this compound and its derivatives continue to present opportunities for new discoveries. A key area for future exploration is the development of novel synthetic applications for this versatile scaffold. While its use in diversity-oriented synthesis (DOS) has been proposed, the full potential for creating diverse chemical libraries for biological screening remains largely untapped. acs.orgacs.org The rigid bicyclic framework is an excellent starting point for generating a wide range of novel and complex molecular architectures. researchgate.net
The selective functionalization of the two distinct double bonds in the parent diene is an ongoing challenge and an area ripe for investigation. Developing new catalytic systems that can differentiate between the cyclopentene (B43876) and cyclobutene moieties would open up new avenues for asymmetric synthesis and the creation of highly functionalized molecules. For instance, while manipulations of the enone moiety in phototropone are well-established, reactions on the cyclobutene ring, such as dihydroxylation or oxidative cleavage, have proven to be challenging, often leading to complex product mixtures. acs.org Overcoming these challenges could lead to novel synthetic pathways.
Furthermore, the exploration of reactions with a wider range of partners in cycloaddition and other transition-metal-catalyzed processes could yield novel polycyclic and heterocyclic systems. The application of modern synthetic methods, such as C-H activation, to the bicyclo[3.2.0]heptadiene skeleton is another promising, yet underexplored, area.
Prospects for Advanced Theoretical and Spectroscopic Investigations
Advanced computational and spectroscopic methods hold the key to a deeper understanding of the subtle mechanistic details of reactions involving this compound. While computational studies have been performed on the rearrangements of some isomers, a more comprehensive theoretical investigation of the entire potential energy surface of C7H8 isomers would be highly valuable. acs.orgcapes.gov.br Such studies could uncover new, low-energy interconversion pathways and predict the feasibility of accessing novel, transient isomers.
There is also a need for more detailed mechanistic studies of its various reactions using advanced techniques. For example, time-resolved spectroscopy could be employed to directly observe the transient intermediates in its photochemical rearrangements and cycloadditions. This would provide definitive evidence for proposed reaction mechanisms, which are often based on product analysis and computational modeling.
In-depth studies of the radical cations and other reactive intermediates derived from this compound using matrix isolation EPR and other advanced spectroscopic techniques could provide more precise information about their electronic and geometric structures. rsc.org Additionally, the application of chiroptical spectroscopy, such as vibrational circular dichroism (VCD), to chiral derivatives of this compound could offer a powerful tool for assigning absolute configurations and studying stereoselective reactions. The synthesis and study of specifically deuterated isotopomers can also provide crucial mechanistic insights through the analysis of kinetic isotope effects. acs.orgiitd.ac.in
Q & A
Basic Research Questions
Q. What are the key structural features and thermodynamic properties of bicyclo[3.2.0]hepta-2,6-diene?
- Structural Features : The compound has a bicyclic framework with fused cyclopropane and cyclopentene rings. Its molecular formula is C₇H₈ (molecular weight: 92.14 g/mol), with an InChIKey of PZWQRDVVVKIYLX-UHFFFAOYSA-N and CAS registry number 2422-86-8 .
- Thermodynamic Data : The hydrogenation reaction (2H₂ + C₇H₈ → C₇H₁₂) exhibits an enthalpy change (ΔrH°) of -262 ± 0.4 kJ/mol , as determined by Roth et al. (1991) using calorimetric methods .
Q. What are the established methods for synthesizing this compound on a laboratory scale?
- Method 1 : Thermal [2+2] cycloaddition of dichloroketene with cyclopentadiene yields 7,7-dichlorobicyclo[3.2.0]hepta-2-en-6-one , followed by reduction and elimination steps (78% yield) .
- Method 2 : Base-mediated elimination of mesitylsulfonates derived from bicyclo[3.2.0]hept-2-en-6-ol using KOtBu/DMSO achieves a 32% yield .
- Optimized Protocol : A five-step synthesis starting from cyclopentadiene and dichloroketene provides gram-scale quantities with ~10% overall yield .
Advanced Research Questions
Q. How does the photostability of this compound influence its reactivity in photochemical metathesis reactions?
- Despite irradiation with a 15 W Hg lamp for 45 minutes, this compound remains photostable, making it suitable for controlled metathesis with tetradehydrodianthracene (TDDA). Reactivity differences between its cyclobutenyl (higher strain) and cyclopentenyl (lower polarity) double bonds dictate product selectivity, yielding isomers 117a and 117b .
Q. What role does the this compound radical cation play in isomerization pathways of related hydrocarbons?
- Matrix ESR studies reveal that the radical cation (C₇H₈⁺· ) acts as an intermediate in the photoisomerization of norbornadiene to cycloheptatriene. It forms via ionization of quadricyclane under high-dilution conditions, with energy barriers calculated at 4.9 kcal/mol (CCSD(T)/6-311+G(d,p)) for skeletal rearrangements .
Q. How can computational methods like CCSD(T) and B3LYP be applied to study skeletal rearrangements involving this compound derivatives?
- Quantum chemical modeling (B3LYP/6-311+G(d,p) and MP2/6-31G(d,p)) identifies intermediates like bicyclo[2.2.1]hept-2-ene cation (BHE⁺ ). Transition states for electrocyclic ring closures exhibit barriers of 11.1–11.9 kcal/mol , validated via kinetic isotope effects .
Q. What challenges arise in isolating this compound from photochemical reactions, and how can they be addressed?
- Photolysis of cycloheptatriene in pentane produces the diene, but low conversion rates (<20%) hinder isolation. Non-photochemical routes (e.g., dichloroketene cycloaddition) and GC-MS analysis improve purity and scalability .
Q. What are the kinetic and thermodynamic considerations in the electrocyclic ring closure reactions leading to this compound formation?
- Computational studies show that trans-cycloheptatriene undergoes electrocyclic closure with a pseudo-first-order barrier of 36.4 kcal/mol . The reaction favors this compound over toluene due to site-specific photolysis effects in argon matrices .
Q. How does the choice of catalyst system affect the polymerization behavior of this compound?
- Ziegler-Natta catalysts (e.g., TiCl₄/AlEt₃) and Group VIII metal halides (e.g., RuCl₃) induce cyclobutene ring-opening polymerization. Product stereochemistry depends on catalyst Lewis acidity and reaction temperature .
Methodological Guidelines
- Synthetic Optimization : Prioritize elimination reactions over photolysis for scalable synthesis .
- Characterization : Use NMR (¹H/¹³C) and GC-MS for structural validation .
- Computational Modeling : Apply CCSD(T) single-point calculations on B3LYP-optimized geometries for accurate barrier predictions .
- Reaction Monitoring : ESR spectroscopy is critical for tracking radical cation intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
